![molecular formula C22H20F2N4O2S B15281345 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281345.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: is a complex organic compound that features a quinazolinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable isocyanate or carbodiimide.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by reacting the quinazolinone derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate with 2-cyano-3-methylbutan-2-ylamine to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted derivatives with various functional groups replacing the difluorophenyl group.
科学的研究の応用
N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: can be compared with other quinazolinone derivatives, such as:
Uniqueness
N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(2,4-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.
特性
分子式 |
C22H20F2N4O2S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20F2N4O2S/c1-13(2)22(3,12-25)27-19(29)11-31-21-26-17-7-5-4-6-15(17)20(30)28(21)18-9-8-14(23)10-16(18)24/h4-10,13H,11H2,1-3H3,(H,27,29) |
InChIキー |
TYISPQCIVNMARB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




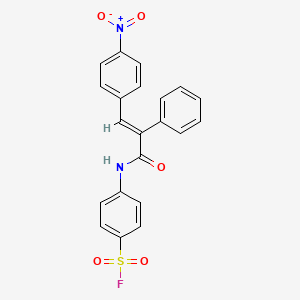
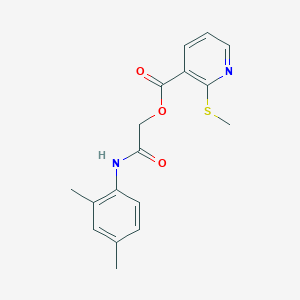
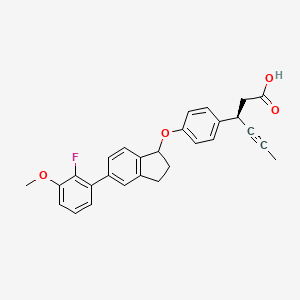
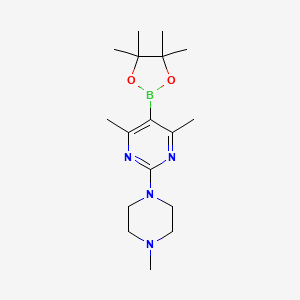
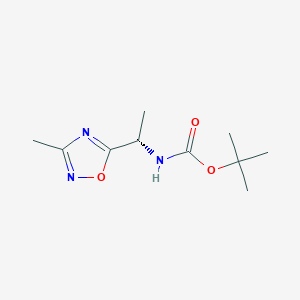
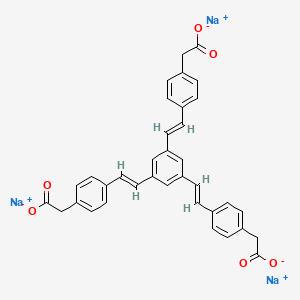

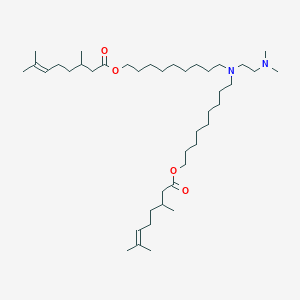
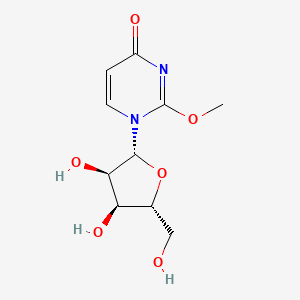
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 2-naphthyl ether](/img/structure/B15281340.png)
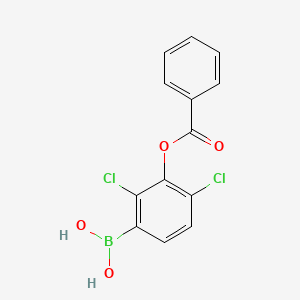
![4-bromo-1-methyl-6-nitrobenzo[cd]indol-2(1H)-one](/img/structure/B15281366.png)
